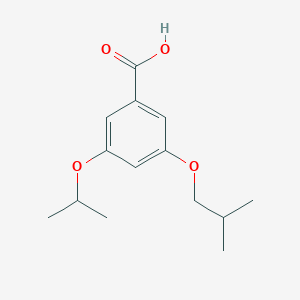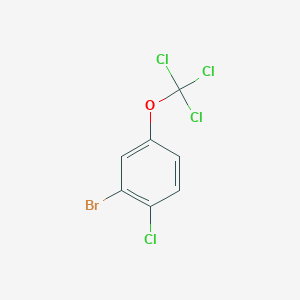
3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid
Descripción general
Descripción
3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, also known as 2-Methylpropoxy-5-propan-2-ylbenzoic acid (MPPB), is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 236.27 g/mol and is soluble in water and ethanol. MPPB is a derivative of benzoic acid, a naturally occurring carboxylic acid found in many plant species. It has been used in a variety of scientific research applications due to its unique properties, including its ability to act as a catalyst and its low toxicity.
Aplicaciones Científicas De Investigación
Flavour Compounds in Foods
Branched aldehydes, including 2-methyl propanal, significantly contribute to the flavor of various food products. The production and degradation pathways of these compounds from amino acids are crucial for controlling desired aldehyde levels in food. This understanding aids in enhancing food flavor through metabolic conversions, microbial activity, and composition adjustments (Smit, Engels, & Smit, 2009).
Environmental Fate and Behavior of Parabens
Parabens, structurally related to benzoic acid derivatives, are widely used as preservatives in cosmetics and pharmaceuticals. Their ubiquitous presence in water bodies and sediments raises concerns about their biodegradability and potential as endocrine disruptors. Understanding the environmental fate, behavior, and the formation of chlorinated by-products of parabens contributes to assessing their ecological impact and guiding the development of more sustainable preservative alternatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Regulation of Gut Functions
Benzoic acid, used as a food and feed additive, has been shown to promote gut health by enhancing digestion, absorption, barrier functions, and modulating gut microbiota. This regulatory effect supports the use of benzoic acid in improving growth and health through appropriate dietary levels, highlighting its potential in nutrition and health sciences (Mao, Yang, Chen, Yu, & He, 2019).
Biological Activities of Natural Carboxylic Acids
Natural carboxylic acids, including benzoic acid and its derivatives, exhibit significant antioxidant, antimicrobial, and cytotoxic activities. The structural differences among these compounds influence their bioactivity, demonstrating the potential of carboxylic acids in developing new pharmaceuticals and nutraceuticals. This area of research opens up opportunities for the exploration of natural compounds in medical and health-related applications (Godlewska-Żyłkiewicz et al., 2020).
Pharmacokinetic Analysis and Dietary Exposures
Research on benzoic acid's pharmacokinetics across different species, including humans, provides insights into its metabolism and implications for dietary exposures. Understanding the metabolic pathways and internal exposures helps assess the safety and regulatory standards for benzoic acid use in food and beverage products, contributing to food safety and public health guidelines (Hoffman & Hanneman, 2017).
Propiedades
IUPAC Name |
3-(2-methylpropoxy)-5-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-9(2)8-17-12-5-11(14(15)16)6-13(7-12)18-10(3)4/h5-7,9-10H,8H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZONFUHMFVYNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)C(=O)O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid | |
CAS RN |
852520-45-7 | |
| Record name | 3-(2-methylpropoxy)-5-(propan-2-yloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene](/img/structure/B1403844.png)

![2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1403849.png)
![4-[Chloro(difluoro)methoxy]-1-nitro-2-(trifluoromethyl)benzene](/img/structure/B1403850.png)
